Isodeoxyelephantopin

Catalog No.
S1811395
CAS No.
38927-54-7
M.F
C19H20O6
M. Wt
344.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isodeoxyelephantopin

CAS Number

38927-54-7

Product Name

Isodeoxyelephantopin

IUPAC Name

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate

Molecular Formula

C19H20O6

Molecular Weight

344.363

InChI

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1

SMILES

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2

Anti-proliferative and Apoptosis-inducing Effects:

Studies have shown that IDET exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and liver cancer cells [, , ]. This means it can inhibit the uncontrolled growth of cancer cells. Additionally, IDET has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [, , ]. This suggests that IDET may be able to directly eliminate cancer cells.

Mechanism of Action:

  • Generation of reactive oxygen species (ROS): IDET may induce the production of ROS, which can damage cellular components and lead to cell death [].
  • Suppression of NF-κB activation: NF-κB is a protein involved in cell proliferation and survival. IDET may suppress the activation of NF-κB, thereby inhibiting cancer cell growth [].
  • Modulation of long non-coding RNA (lncRNA) expression: LncRNAs are involved in various cellular processes, including cancer development. IDET may modulate the expression of specific lncRNAs, influencing cancer cell behavior [].

Future Directions:

While the preclinical research on IDET is promising, further studies are needed to fully understand its potential as a therapeutic agent. This includes:

  • In vivo studies: Investigating the efficacy and safety of IDET in animal models of cancer.
  • Clinical trials: Evaluating the effectiveness and safety of IDET in human cancer patients.
  • Mechanism of action: Elucidating the specific molecular pathways targeted by IDET.

Isodeoxyelephantopin is a sesquiterpene lactone primarily derived from plants of the Elephantopus genus, particularly Elephantopus scaber and Elephantopus carolinianus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Structurally, isodeoxyelephantopin features a complex arrangement of rings and functional groups that contribute to its bioactivity. Its chemical formula is C15H20O3C_{15}H_{20}O_3, and it is characterized by a unique 10-membered lactone ring structure that is crucial for its pharmacological effects .

Studies suggest IDET exhibits anticancer properties through various mechanisms. It might induce the generation of reactive oxygen species (ROS) within cancer cells, leading to cell death (apoptosis) [, ]. Additionally, IDET may suppress the activation of a cellular pathway known as NF-κB, which plays a role in cancer cell survival and proliferation [, ]. Furthermore, IDET might influence the expression of long non-coding RNAs (lncRNAs), potentially impacting gene regulation in cancer cells [].

That are significant for its biological activity. Notably, it can interact with cellular signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions can lead to the modulation of pro-inflammatory cytokines and apoptotic pathways in cancer cells. For example, studies have shown that isodeoxyelephantopin inhibits the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby reducing the expression of inflammatory mediators .

Isodeoxyelephantopin exhibits significant biological activities, particularly in cancer treatment. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to increased apoptosis. The compound also demonstrates cytotoxic effects against several types of cancer, including breast and nasopharyngeal cancers. Mechanistically, it disrupts multiple signaling pathways associated with cancer progression, including those involved in cell proliferation and survival . Additionally, isodeoxyelephantopin has anti-inflammatory properties that make it a potential therapeutic agent for inflammatory diseases .

Isodeoxyelephantopin has potential applications in various fields:

  • Pharmaceuticals: As an anti-cancer agent targeting multiple pathways involved in tumorigenesis.
  • Anti-inflammatory Treatments: Due to its ability to modulate inflammatory responses.
  • Traditional Medicine: Used in herbal remedies for treating ailments such as liver diseases and infections.

Research continues into its efficacy and mechanisms of action for developing new therapeutic strategies .

Studies on isodeoxyelephantopin's interactions reveal its ability to modulate key signaling pathways associated with inflammation and cancer. It has been shown to inhibit NF-κB activation and reduce levels of reactive oxygen species in cancer cells. These interactions suggest that isodeoxyelephantopin may serve as a promising candidate for further development as an anti-cancer drug by targeting specific molecular pathways involved in tumor growth and metastasis .

Isodeoxyelephantopin shares structural similarities with other sesquiterpene lactones but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds:

CompoundSourceKey ActivitiesUnique Features
DeoxyelephantopinElephantopus scaberAnti-cancer, anti-inflammatoryMore potent than isodeoxyelephantopin in some assays
AmbrosinAmbrosia artemisiifoliaAnti-inflammatoryDifferent mechanism of action
CostunolideSaussurea costusAnti-cancer, anti-inflammatoryStronger effects on NF-κB signaling

Isodeoxyelephantopin is particularly noted for its selective cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity makes it a compelling candidate for further research in targeted cancer therapies.

Molecular Structure and Formula

Isodeoxyelephantopin is a naturally occurring sesquiterpene lactone with the molecular formula C19H20O6 and a molecular weight of 344.36 grams per mole [2]. The compound possesses a complex tricyclic structure characteristic of sesquiterpene lactones, featuring a germacrene-derived skeleton with multiple stereocenters [2] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is [(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate [2].

The molecular structure contains several distinctive features including a strained ten-membered ring system, two lactone functionalities, and an exocyclic methylene group [8] [14]. The absolute stereochemical configuration has been established through nuclear magnetic resonance spectroscopy and computational analysis [8] [26]. The compound exhibits a densely functionalized framework with multiple chiral centers that contribute to its three-dimensional architecture [14] [26].

Molecular DataValue
Molecular FormulaC19H20O6
Molecular Weight344.36 g/mol
Exact Mass344.125977
CAS Number38927-54-7
PubChem CID38359583
KEGG IDC09388

Physical Properties

Solubility and Stability

Isodeoxyelephantopin demonstrates selective solubility characteristics typical of sesquiterpene lactones [5]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. The polar surface area of 78.90000 square angstroms indicates moderate polarity, contributing to its solubility profile [4]. The logP value of 1.51 suggests favorable lipophilicity for organic solvent systems [4].

The stability of isodeoxyelephantopin is influenced by the presence of multiple reactive functional groups, particularly the alpha-methylene-gamma-butyrolactone moiety [24]. Storage conditions typically require desiccation at temperatures below -20 degrees Celsius to maintain compound integrity [5]. The presence of conjugated double bonds and electrophilic centers makes the compound susceptible to nucleophilic attack and oxidative degradation under ambient conditions [24].

Melting and Boiling Points

The melting point of isodeoxyelephantopin has been determined to range from 150 to 153 degrees Celsius [4]. This relatively high melting point reflects the rigid tricyclic structure and intermolecular interactions present in the crystalline state [4]. The compound's thermal properties are consistent with other sesquiterpene lactones of similar molecular complexity [4].

Boiling point data for isodeoxyelephantopin indicates a value of 584.3 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure [4]. The high boiling point is attributed to the molecular weight and the presence of multiple polar functional groups that contribute to intermolecular forces [4]. The flash point has been calculated at 258.1 ± 30.2 degrees Celsius [4].

Density and Appearance

Isodeoxyelephantopin presents as a powder in its isolated form [5]. The calculated density is 1.3 ± 0.1 grams per cubic centimeter, which is typical for organic compounds with similar molecular frameworks [4]. The refractive index has been determined to be 1.556, indicating moderate optical density [4].

The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.6 millimeters of mercury, reflecting the compound's low volatility [4]. This property is consistent with the high molecular weight and polar functional groups present in the structure [4].

Physical PropertiesValue
Melting Point150-153°C
Density1.3 ± 0.1 g/cm³
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
AppearancePowder
LogP1.51
Polar Surface Area78.90000
Refractive Index1.556

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectra Analysis

The proton nuclear magnetic resonance spectrum of isodeoxyelephantopin reveals characteristic signals that confirm its structural features [8]. Key resonances include vinyl protons appearing at 7.16 parts per million as a singlet, and coupled vinyl protons at 6.20 parts per million with a coupling constant of 3.7 hertz [8]. The exocyclic methylene protons characteristic of sesquiterpene lactones appear at 5.68 parts per million [8].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework [8]. Carbonyl carbons appear in the downfield region, with signals at 174.4, 169.5, and 166.6 parts per million corresponding to the lactone and ester functionalities [8]. Aromatic and vinyl carbons resonate between 123.2 and 149.5 parts per million, while aliphatic carbons appear in the upfield region [8].

¹H Nuclear Magnetic Resonance DataAssignment
7.16 (s, 1H)Vinyl proton
6.20 (d, 1H, J = 3.7 Hz)Vinyl proton (coupling)
6.15 (s, 1H)Vinyl proton
5.68 (s, 1H)Exomethylene proton
5.65 (d, 1H, J = 3.3 Hz)Vinyl proton (coupling)
5.38 (d, 1H, J = 3.9 Hz)Vinyl proton (coupling)
1.93 (s, 3H)Methyl group
1.79 (s, 3H)Methyl group

Infrared Spectroscopy Profile

The infrared spectrum of isodeoxyelephantopin displays characteristic absorption bands that identify key functional groups [8]. Strong carbonyl stretching vibrations appear at 1765, 1750, and 1714 wavenumbers, corresponding to lactone, ester, and conjugated carbonyl functionalities respectively [8]. These bands are diagnostic for the sesquiterpene lactone framework [8].

Carbon-hydrogen stretching vibrations are observed in the 2935 to 3075 wavenumber region, with vinyl carbon-hydrogen stretches appearing at higher frequencies [8]. The carbon-carbon double bond stretching vibration at 1638 wavenumbers confirms the presence of alkene functionalities [8]. Fingerprint region absorptions between 815 and 1320 wavenumbers provide additional structural confirmation [8].

Infrared Spectroscopy DataAssignment
3075 cm⁻¹C-H stretch (vinyl)
2968 cm⁻¹C-H stretch (alkyl)
2935 cm⁻¹C-H stretch (alkyl)
1765 cm⁻¹C=O stretch (lactone)
1750 cm⁻¹C=O stretch (ester)
1714 cm⁻¹C=O stretch (conjugated)
1638 cm⁻¹C=C stretch

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of isodeoxyelephantopin reveals characteristic fragmentation patterns typical of sesquiterpene lactones [10] [11]. The molecular ion peak appears at mass-to-charge ratio 344, corresponding to the molecular weight [2]. Common fragmentation pathways include loss of the methacrylate side chain and cleavage of the lactone ring system [10] [11].

Characteristic fragment ions result from alpha-cleavage adjacent to carbonyl groups and McLafferty rearrangements involving the ester functionality [10] [13]. The base peak often corresponds to the loss of neutral fragments containing oxygen atoms, consistent with the multiple oxygen-containing functional groups in the molecule [10] [13]. Collision-induced dissociation patterns provide structural confirmation and can distinguish between isomeric forms [12].

The fragmentation behavior reflects the stability of different structural components, with the core sesquiterpene skeleton typically remaining intact while peripheral substituents are preferentially lost [10] [11]. These patterns are valuable for structural elucidation and compound identification in complex mixtures [12] [13].

Structural Relationship to Other Sesquiterpene Lactones

Isodeoxyelephantopin belongs to the germacranolide subclass of sesquiterpene lactones, sharing the fundamental fifteen-carbon backbone derived from farnesyl diphosphate [18] [31]. The compound exhibits structural similarities to other members of this family through its tricyclic framework and alpha-exo-methylene-gamma-butyrolactone moiety [18] [24].

The germacrene skeleton provides the foundation for numerous sesquiterpene lactones found in the Asteraceae family [18] [31]. Cyclization patterns and subsequent modifications create the structural diversity observed within this compound class [31]. The presence of multiple Michael acceptor sites is a common feature that contributes to the biological activity of these natural products [17] [24].

Comparative analysis with related sesquiterpene lactones reveals conserved structural motifs including the lactone ring system and exocyclic methylene group [17] [18]. The stereochemical arrangement and substitution patterns distinguish individual compounds within this structural family [17] [26]. The biogenetic relationships suggest common biosynthetic pathways leading to structural analogues [18] [31].

Isomeric Forms: Relationship with Deoxyelephantopin

Isodeoxyelephantopin exists in a close structural relationship with deoxyelephantopin, representing isomeric forms of the same molecular formula [2] [15]. Both compounds share the molecular formula C19H20O6 but differ in their stereochemical configuration and spatial arrangement of functional groups [2] [4]. The relationship between these isomers has been established through comparative spectroscopic analysis [15].

High-performance liquid chromatography methods have been developed for the simultaneous quantification of both isomers from natural sources [15]. The separation of deoxyelephantopin and isodeoxyelephantopin requires careful optimization of chromatographic conditions due to their similar physical properties [15]. Detection limits for both compounds have been established, with isodeoxyelephantopin showing slightly higher detection thresholds [15].

The stereochemical differences between the isomers result in distinct nuclear magnetic resonance signatures that allow for unambiguous identification [8] [15]. Coupling patterns and chemical shift differences provide diagnostic criteria for distinguishing between the two forms [8]. These isomeric relationships are significant for understanding structure-activity relationships within the sesquiterpene lactone family [17].

Chemical Reactivity and Functional Groups

The chemical reactivity of isodeoxyelephantopin is dominated by the presence of multiple electrophilic centers, particularly the alpha-methylene-gamma-butyrolactone system [24]. This functional group acts as a Michael acceptor, readily undergoing nucleophilic addition reactions with sulfur-containing nucleophiles such as cysteine residues [24] [14]. The reactivity pattern is characteristic of sesquiterpene lactones and contributes to their biological activity through covalent protein modification [24].

The methacrylate ester functionality provides an additional site for chemical reactivity [8] [26]. This group can participate in hydrolysis reactions under basic conditions and undergo addition reactions with nucleophiles [16]. The presence of multiple double bonds creates opportunities for cycloaddition reactions and oxidative transformations [16].

The tricyclic framework contains several sterically hindered regions that influence reactivity patterns [14] [26]. The conformational rigidity imposed by the ring system affects the accessibility of reactive sites and influences the selectivity of chemical transformations [17]. The combination of electrophilic and nucleophilic sites within the molecule creates opportunities for intramolecular reactions under appropriate conditions [16] [24].

XLogP3

2.4

Appearance

Powder

Wikipedia

Deoxyelephantopin

Dates

Modify: 2023-08-15

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